2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS No.: 2034473-76-0
Cat. No.: VC4207992
Molecular Formula: C18H21N3O4
Molecular Weight: 343.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034473-76-0 |
|---|---|
| Molecular Formula | C18H21N3O4 |
| Molecular Weight | 343.383 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3 |
| Standard InChI Key | OVZOMYFHEUEFMO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC |
Introduction
Structural Analysis
The structure of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves several key components:
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3,4-Dimethoxyphenyl Group: This part of the molecule is known for its presence in various biologically active compounds, often contributing to antioxidant and anti-inflammatory properties.
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Pyrimidin-2-yloxy Group: Pyrimidine derivatives are widely studied for their roles in nucleic acids and as potential therapeutic agents, including antimicrobial and anticancer activities.
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Pyrrolidin-1-yl Group: This component is commonly found in compounds with neurological effects, such as anxiolytics and muscle relaxants.
Synthesis Methodologies
While specific synthesis details for 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone are not available, similar compounds are typically synthesized through multi-step reactions involving:
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Nucleophilic Substitution: This method is often used to attach the pyrimidin-2-yloxy group to the pyrrolidine ring.
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Condensation Reactions: These reactions can be employed to form the ethanone linkage between the phenyl and pyrrolidine moieties.
Biological Activity
Compounds with similar structures have shown a range of biological activities, including:
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Antimicrobial Activity: Pyrimidine derivatives are known for their potential as antimicrobial agents .
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Antioxidant Properties: The presence of a 3,4-dimethoxyphenyl group may contribute to antioxidant activity.
Spectroscopic Analysis
For compounds like 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for structural elucidation. These techniques help in identifying functional groups and confirming the molecular structure.
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